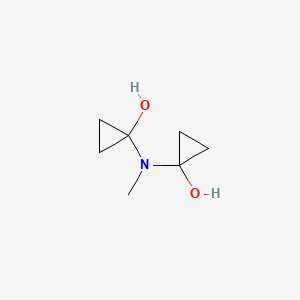
Cyclopropanol, 1,1'-(methylimino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanol, 1,1’-(methylimino)bis- is an organic compound characterized by a cyclopropane ring with hydroxyl groups and a methylimino group attached. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1,1’-(methylimino)bis- involves several methods. One common approach is the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes, which enables a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium(IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Additionally, the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols allows for the synthesis of 1-substituted cyclopropanols .
Industrial Production Methods
Industrial production methods for Cyclopropanol, 1,1’-(methylimino)bis- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanol, 1,1’-(methylimino)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl and methylimino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Cyclopropanol, 1,1’-(methylimino)bis- has numerous applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications explores its use in drug development and therapeutic interventions.
Industry: Cyclopropanol, 1,1’-(methylimino)bis- is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cyclopropanol, 1,1’-(methylimino)bis- involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to participate in various chemical reactions, influencing biological and chemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanol: A simpler analog with a cyclopropane ring and a hydroxyl group.
Cyclopropane: The parent compound with a three-carbon ring structure.
Cyclopropanone: A related compound with a ketone functional group attached to the cyclopropane ring.
Uniqueness
Cyclopropanol, 1,1’-(methylimino)bis- stands out due to its combination of a cyclopropane ring, hydroxyl groups, and a methylimino group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
55056-07-0 |
|---|---|
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-[(1-hydroxycyclopropyl)-methylamino]cyclopropan-1-ol |
InChI |
InChI=1S/C7H13NO2/c1-8(6(9)2-3-6)7(10)4-5-7/h9-10H,2-5H2,1H3 |
Clave InChI |
ZTDOYYZJSUEZQR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1(CC1)O)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


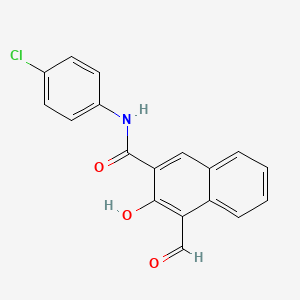

![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
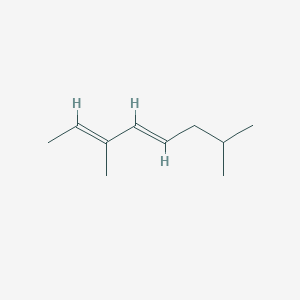
![Bicyclo[2.2.1]heptan-2-one,7,7-trimethyl-, (1R)-](/img/structure/B14645171.png)
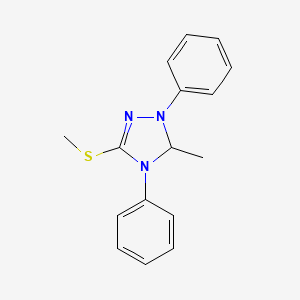
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)
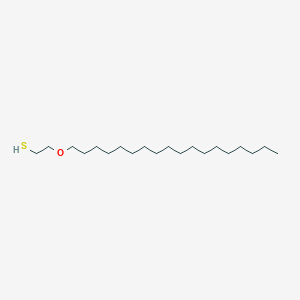

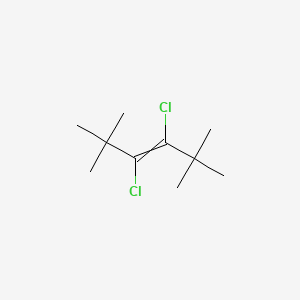

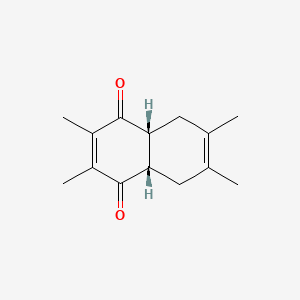
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
